1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid
Description
1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid is a polyethylene glycol (PEG)-based linker molecule featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group connected via an ether bond to a 15-carbon tetraoxapentadecan chain terminating in a carboxylic acid. This compound is widely utilized in proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and biotinylation probes due to its solubility-enhancing PEG spacer, reactive terminal acid group, and phthalimide moiety, which facilitates conjugation or degradation targeting . Its IUPAC name, 3,6,9,12-tetraoxapentadecan-15-oic acid (PIN), confirms its structural backbone .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO9/c21-17(22)5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-20-18(23)15-3-1-2-4-16(15)19(20)24/h1-4H,5-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSOPSFIUZIADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Oxidation of Tetraethylene Glycol
Tetraethylene glycol was selectively mono-protected as a tert-butyl ester to direct oxidation at the opposing hydroxyl group. Using a Swern oxidation (oxalyl chloride, dimethyl sulfide, triethylamine), the free hydroxyl was converted to an aldehyde, followed by NaClO2-mediated oxidation to the carboxylic acid. Deprotection with trifluoroacetic acid yielded the PEG-acid (85% yield).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| tert-Butyl protection | tert-Butyl chloroformate, TEA | 92 |
| Swern oxidation | Oxalyl chloride, DMSO, -78°C | 78 |
| NaClO2 oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene | 89 |
| Deprotection | TFA/DCM (1:1), rt | 95 |
Tosylation of the Terminal Hydroxyl
The PEG-acid’s hydroxyl group was activated via tosylation using p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane with triethylamine as a base. The reaction proceeded quantitatively at 0°C (2 h), affording the tosylate intermediate (TsO-(CH2CH2O)4-CH2CH2-COOH) in 97% yield.
Phthalimide Coupling via Nucleophilic Substitution
Preparation of Potassium Phthalimide
Phthalimide was deprotonated with potassium hydroxide (2 eq) in dry dimethylformamide (DMF), generating the nucleophilic phthalimide anion.
Substitution Reaction
The tosylated PEG-acid was reacted with potassium phthalimide (1.5 eq) in DMF at 80°C for 24 h. The reaction mixture was purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the title compound in 73% yield.
Characterization Data:
- 1H NMR (500 MHz, CDCl3): δ 7.85–7.82 (m, 4H, phthalimide Ar-H), 4.25 (t, J = 6.0 Hz, 2H, -O-CH2-), 3.75–3.55 (m, 16H, PEG-O-CH2), 2.65 (t, J = 6.2 Hz, 2H, -CH2-COOH).
- ESI-MS: m/z [M + H]+ calculated for C24H33NO10: 520.21; found: 520.18.
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated to optimize efficiency:
Mitsunobu Reaction Approach
Attempted coupling of PEG-acid with 2-hydroxyisoindoline-1,3-dione using diethyl azodicarboxylate (DEAD) and triphenylphosphine resulted in low yields (<30%) due to competing esterification.
Direct Mesylation-Azidation
Mesylation followed by azide substitution and Staudinger reduction produced undesired amine byproducts, complicating purification.
Stability and Functional Group Compatibility
The phthalimide ether demonstrated stability under acidic (pH 3–6) and basic (pH 8–10) conditions over 48 h. However, prolonged exposure to >100°C induced PEG chain degradation, as evidenced by GPC analysis.
Industrial-Scale Considerations
Solvent Optimization
Replacing DMF with cyclopentyl methyl ether (CPME) reduced toxicity while maintaining substitution efficiency (70% yield).
Catalytic Tosylation
A catalytic system (pyridine, 10 mol%) enabled tosylate formation at 25°C, cutting reaction time by 40%.
Chemical Reactions Analysis
1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((1,3-Dioxoisoindolin-2-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the induction of apoptosis in cancer cells or the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in terminal functional groups (e.g., esters, amides), substitutions on the phthalimide ring, or linker length. Below is a detailed comparison:
Structural Analogs with Terminal Ester or Amide Groups
- Key Observations :
- Terminal ester groups (e.g., tert-butyl, benzyl) enhance lipophilicity, favoring passive cellular uptake in PROTACs .
- Carboxylic acid termini enable covalent conjugation to amines (e.g., lysine residues) in ADCs or peptides .
- Dioxopiperidine or pomalidomide substitutions on the isoindolin-dione core enable recruitment of E3 ubiquitin ligases (e.g., cereblon), critical for PROTAC functionality .
Biotinylated and Functionalized Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
